![molecular formula C9H16O B2650521 (2-Methylspiro[3.3]heptan-2-yl)methanol CAS No. 2104469-47-6](/img/structure/B2650521.png)

(2-Methylspiro[3.3]heptan-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

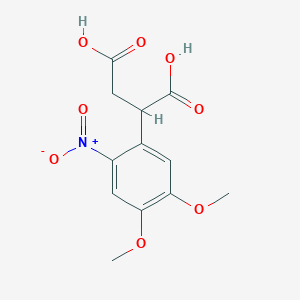

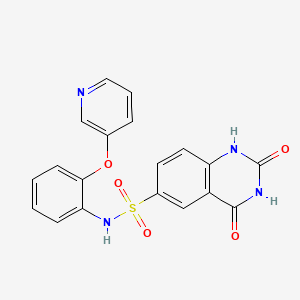

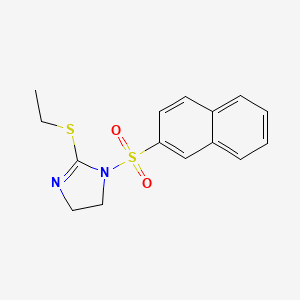

“(2-Methylspiro[3.3]heptan-2-yl)methanol” is a chemical compound with the CAS Number: 2104469-47-6 . It has a molecular weight of 140.23 . The IUPAC name for this compound is (2-methylspiro[3.3]heptan-2-yl)methanol . The InChI code for this compound is 1S/C9H16O/c1-8(7-10)5-9(6-8)3-2-4-9/h10H,2-7H2,1H3 .

Molecular Structure Analysis

The molecular structure of (2-Methylspiro[3.3]heptan-2-yl)methanol can be represented by the InChI code 1S/C9H16O/c1-8(7-10)5-9(6-8)3-2-4-9/h10H,2-7H2,1H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

(2-Methylspiro[3.3]heptan-2-yl)methanol is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Methanol in Alcoholic Beverages Safety

Methanol, a potential toxicant, naturally occurs in low levels in most alcoholic beverages without causing harm. The key public health question revolves around the maximum safe concentration of methanol in alcoholic drinks to avoid toxicity. Research indicates a tolerable daily methanol dose for adults as 2 g, with a toxic dose at 8 g. This study proposes a maximum tolerable concentration of methanol in drinks containing 40% alcohol by volume over a 2-hour consumption period to be 2% (v/v). This concentration is considered safe, factoring in variations in consumption volume, nutritional status, health, and other personal factors, offering a significant safety margin compared to the current EU limit for methanol in alcohol (Paine & Dayan, 2001).

Methacarn Fixation in Histology

Methanol is used to substitute ethanol in Carnoy's fluid, resulting in methacarn solution, to fix tissues for histological examination. Methacarn-fixed tissues show minimal shrinkage and are comparable to those fixed in Carnoy's or Zenker's fluid, making methanol an essential reagent in histology for preserving cellular structures (Puchtler et al., 1970).

Methanol in Energy Transport Systems

Research on methanol's role in thermal energy transport systems, particularly through its synthesis and decomposition reactions, highlights its potential in energy conservation and global environment protection. The study focuses on the development of catalysts, reactor designs, and system efficiency simulations, illustrating methanol's utility in recovering wasted or unused heat from industrial processes for residential and commercial heating (Liu et al., 2002).

Methanol Reforming for Hydrogen Production

Recent advancements in proton-exchange membrane fuel cell technology have increased interest in methanol reforming for hydrogen production. This review covers Cu-based catalysts, reaction mechanisms, and schemes for methanol reforming, underscoring the potential of methanol as a source for clean hydrogen fuel (Yong et al., 2013).

Methanol in Biofuel and Environmental Applications

Studies on methanol's role in generating value-added products from methanotrophs, its use as a chemical marker in assessing transformer insulation condition, and its applications in supercritical fluid technology for extraction and purification processes demonstrate its wide-ranging utility. These applications span from biofuels, nanotechnology, chemical synthesis, to environmental remediation, showcasing methanol's versatility in scientific research and industrial applications (Strong et al., 2015), (Jalbert et al., 2019), (Manjare & Dhingra, 2019).

Safety and Hazards

The safety information for (2-Methylspiro[3.3]heptan-2-yl)methanol includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name |

(2-methylspiro[3.3]heptan-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(7-10)5-9(6-8)3-2-4-9/h10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWAMMPBMNKUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CCC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylspiro[3.3]heptan-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2650441.png)

![1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2650442.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)